Product packaging for alpha-Chlorocinnamaldehyde(Cat. No.:CAS No. 18365-42-9)

alpha-Chlorocinnamaldehyde

Cat. No.: B098616
CAS No.: 18365-42-9
M. Wt: 166.6 g/mol
InChI Key: SARRRAKOHPKFBW-TWGQIWQCSA-N
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Description

Overview of alpha-Chlorocinnamaldehyde's Significance in Contemporary Chemical and Biological Inquiry

This compound, systematically known as (Z)-2-chloro-3-phenylprop-2-enal, is a molecule characterized by the presence of a chlorine atom at the alpha-position of the aldehyde group in the cinnamaldehyde (B126680) structure. nih.gov This structural feature significantly influences its electronic properties and reactivity, making it a subject of intensive study. The compound's significance spans several key areas of research:

Organic Synthesis: this compound serves as a versatile building block in organic synthesis. Its unique structure, with both an electrophilic aldehyde and a reactive carbon-chlorine bond, allows for a variety of chemical transformations. For instance, it can undergo chemoselective reduction to yield allylic alcohols and is used in the synthesis of various derivatives through nucleophilic substitution reactions. sigmaaldrich.com

Biological Activity: The introduction of the chlorine atom imparts notable biological activities. Research has demonstrated its potential in several therapeutic areas. It has been shown to potentiate the cell-inactivating effect of the chemotherapy drug cisplatin (B142131) in human cancer cells, suggesting a role in enhancing cancer treatments without increasing intracellular platinum levels. nih.gov Furthermore, it exhibits significant antimicrobial properties, including antifungal activity against various pathogens. koreascience.kr

Corrosion Inhibition: Studies have highlighted the efficacy of this compound as a corrosion inhibitor for metals, particularly iron, in acidic environments. sigmaaldrich.com Its ability to adsorb onto the metal surface and form a protective layer is a key aspect of this application.

The following table summarizes the key chemical identifiers and properties of this compound:

PropertyValue
IUPAC Name (Z)-2-chloro-3-phenylprop-2-enal
CAS Number 18365-42-9
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
Appearance Brown liquid after melting
Boiling Point 107-108 °C at 3 mmHg
Melting Point 20-22 °C

This table was generated using data from multiple sources. nih.govsigmaaldrich.comguidechem.com

Evolution of Research Trajectories for Cinnamaldehyde Derivatives

Research into cinnamaldehyde and its derivatives has followed a progressive trajectory, evolving from the study of the parent compound's basic properties to the synthesis and evaluation of a wide array of modified structures with enhanced or novel functionalities. A bibliometric analysis of cinnamaldehyde research over the past three decades reveals a steadily growing trend in publications, with key areas of focus being its pharmacological effects, underlying mechanisms, and chemical structure modification. nih.gov

The initial interest in cinnamaldehyde was largely due to its characteristic flavor and aroma, leading to its extensive use in the food and fragrance industries. nih.gov However, scientific inquiry soon delved into its biological activities, uncovering its antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netmaynoothuniversity.iemdpi.com

This foundational knowledge spurred the development of cinnamaldehyde derivatives with the aim of improving efficacy and exploring new applications. The modification of the cinnamaldehyde scaffold has become a key strategy for medicinal chemists. For example, the introduction of different substituents on the phenyl ring or at the alpha- or beta-positions of the propenal chain has led to the discovery of derivatives with potent and specific biological activities. maynoothuniversity.ie

The study of alpha-halogenated derivatives, such as this compound and alpha-Bromocinnamaldehyde (B1234352), represents a significant advancement in this field. The introduction of a halogen at the alpha-position was found to increase the electrophilicity of the molecule, enhancing its reactivity and, in some cases, its biological potency. For instance, research has shown that this compound can be a more potent inhibitor of certain enzymes compared to trans-cinnamaldehyde. google.com

A comparative look at cinnamaldehyde and some of its derivatives highlights this evolution:

CompoundKey Research Focus
Cinnamaldehyde Flavoring agent, fragrance, antimicrobial and anti-inflammatory properties, use in corrosion inhibition. nih.gov
This compound Enhanced biological activity, including potentiation of anticancer drugs and strong antimicrobial effects. nih.gov Also investigated for corrosion inhibition and as a synthetic intermediate. sigmaaldrich.com
alpha-Bromocinnamaldehyde Studied for its antimicrobial and antiviral activities, with research indicating improved anti-viral and anti-inflammatory activity and lower toxicity relative to cinnamaldehyde in some models. maynoothuniversity.ie
Hydrocinnamaldehyde Investigated for its effects on cellular processes, with some studies showing a protective effect against cisplatin-induced cell inactivation, in contrast to the potentiating effect of this compound. nih.gov
alpha-Methylcinnamaldehyde Also studied in combination with cisplatin, demonstrating a protective effect against cell inactivation, highlighting the significant impact of the alpha-substituent on biological activity. nih.gov

This table was generated using data from multiple sources. sigmaaldrich.comnih.govnih.govmaynoothuniversity.ie

This evolution in research underscores a strategic shift towards rational drug design, where specific structural modifications are made to optimize the therapeutic potential of natural products like cinnamaldehyde. The ongoing investigation into compounds like this compound is a testament to this approach, promising to unlock new avenues for the development of novel chemical entities with significant practical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO B098616 alpha-Chlorocinnamaldehyde CAS No. 18365-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-chloro-3-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRRAKOHPKFBW-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=O)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031058
Record name alpha-Chlorocinnamaldehyde
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Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18365-42-9, 33603-89-3
Record name Cinnamaldehyde, alpha-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamaldehyde, alpha-chloro-, (Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chlorocinnamaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chlorocinnamaldehyde
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Synthetic Methodologies and Chemical Transformations of Alpha Chlorocinnamaldehyde

Direct Synthetic Routes to alpha-Chlorocinnamaldehyde

The direct synthesis of α-chlorocinnamaldehyde can be efficiently achieved through transformations of aromatic aldehydes, particularly via catalytic olefination reactions.

Transformation Pathways from Aromatic Aldehydes

A notable transformation pathway involves the conversion of aromatic aldehydes into α-chlorocinnamaldehydes. researchgate.netthieme-connect.comthieme-connect.com This method provides a direct route to the target molecule from readily available starting materials. The core of this transformation lies in the catalytic olefination of hydrazones derived from these aromatic aldehydes. researchgate.netthieme-connect.comthieme-connect.com

Catalytic Olefination Reactions Utilizing Specific Reagents

A specific and efficient method for the synthesis of α-chlorocinnamaldehydes is the catalytic olefination reaction of hydrazones of aromatic aldehydes with 2-trichloromethyl-1,3-dioxolane. researchgate.netthieme-connect.comthieme-connect.com This reaction is catalyzed by copper(I) chloride (CuCl) and proceeds to give the ethylene (B1197577) acetals of the target α-chlorocinnamaldehydes in moderate to good yields. researchgate.netthieme-connect.com Subsequent deprotection of these acetals using aqueous hydrochloric acid (HCl) in tetrahydrofuran (B95107) (THF) affords the final α-chlorocinnamaldehyde products in good yields. thieme-connect.com

The reaction is generally carried out by first converting the aromatic aldehyde to its N-unsubstituted hydrazone, which is then reacted with 2-trichloromethyl-1,3-dioxolane in the presence of the copper catalyst. thieme-connect.com This approach has been successfully applied to a range of aromatic and heteroaromatic aldehydes. thieme-connect.com

Table 1: Synthesis of α-Chlorocinnamaldehyde Derivatives via Catalytic Olefination

EntryStarting AldehydeProduct (Acetal)Yield of Acetal (%)Product (Aldehyde)Yield of Aldehyde (%)Z/E Ratio
1Benzaldehyde (B42025)2-(2-chloro-2-phenylvinyl)-1,3-dioxolane75α-Chlorocinnamaldehyde92>20:1
24-Methylbenzaldehyde2-[2-chloro-2-(4-tolyl)vinyl]-1,3-dioxolane822-Chloro-3-(4-tolyl)acrylaldehyde9514:1
34-Methoxybenzaldehyde2-[2-chloro-2-(4-methoxyphenyl)vinyl]-1,3-dioxolane852-Chloro-3-(4-methoxyphenyl)acrylaldehyde9416:1
44-Chlorobenzaldehyde2-[2-chloro-2-(4-chlorophenyl)vinyl]-1,3-dioxolane782-Chloro-3-(4-chlorophenyl)acrylaldehyde9612:1
52-Naphthaldehyde2-[2-chloro-2-(naphthalen-2-yl)vinyl]-1,3-dioxolane702-Chloro-3-(naphthalen-2-yl)acrylaldehyde9010:1

Data compiled from Nenajdenko et al., 2005. thieme-connect.com

A key feature of the catalytic olefination reaction using 2-trichloromethyl-1,3-dioxolane is its high stereoselectivity, preferentially forming the Z-isomer of the α-chlorocinnamaldehyde product. researchgate.netthieme-connect.comthieme-connect.com The Z/E isomer ratios are often significant, with the Z-isomer being the major product. thieme-connect.com For instance, the reaction of benzaldehyde yields α-chlorocinnamaldehyde with a Z/E ratio greater than 20:1. thieme-connect.com This stereoselectivity is a crucial aspect of the synthetic utility of this method.

Derivatization Strategies of this compound

The reactivity of the aldehyde and the carbon-carbon double bond in α-chlorocinnamaldehyde allows for a variety of chemical transformations, leading to the synthesis of diverse derivatives.

Synthesis of Schiff Bases Derived from this compound and Amines (e.g., 4-aminoantipyrine)

α-Chlorocinnamaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a C=N double bond. ull.esdntb.gov.ua A well-documented example is the reaction of α-chlorocinnamaldehyde with 4-aminoantipyrine. ull.esdntb.gov.uaresearchgate.netresearch-nexus.netull.es This reaction results in the formation of the Schiff base 4-(((1E,2Z)-2-chloro-3-phenylallylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. ull.esull.es

The synthesis is typically achieved by a condensation reaction between equimolar amounts of α-chlorocinnamaldehyde and 4-aminoantipyrine. ull.es The formation of the Schiff base is confirmed by various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), which shows the characteristic stretching vibration of the azomethine (C=N) group. ull.es Single-crystal X-ray diffraction analysis has been used to definitively determine the molecular structure of this Schiff base, confirming the (1E,2Z) configuration. ull.esull.es

Table 2: Characterization Data for the Schiff Base from α-Chlorocinnamaldehyde and 4-Aminoantipyrine

Analytical TechniqueObserved DataReference
FT-IR (C=N stretch)1640 cm⁻¹ ull.es
¹H NMRConsistent with proposed structure ull.es
¹³C NMRConsistent with proposed structure ull.es
Crystal SystemMonoclinic ull.esull.es
Space GroupC2/c ull.esull.es
Azomethine C=N bond length1.283(3) Å ull.esull.es

Chemoselective Reduction to Allylic Alcohols

The carbonyl group in α-chlorocinnamaldehyde can be chemoselectively reduced to the corresponding allylic alcohol, α-chlorocinnamyl alcohol, while preserving the carbon-carbon double bond and the chlorine atom. This transformation is a valuable synthetic tool, providing access to functionalized allylic alcohols.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed for this reduction. The reaction involves the selective attack of the hydride reagent on the carbonyl carbon. Another reported method for this chemoselective reduction utilizes calcium amidoborane. biocompare.comvulcanchem.com The reaction of α-substituted cinnamaldehydes, including 2-chlorocinnamaldehyde, with Raney Ni–Al alloy in water has also been shown to yield the corresponding allylic alcohol. academie-sciences.fr

This selective reduction highlights the ability to manipulate one functional group within the molecule while leaving others intact, which is a cornerstone of modern organic synthesis.

Chemical Reactivity and Mechanistic Pathways of Alpha Chlorocinnamaldehyde

Influence of Alpha-Chlorine Substitution on Chemical Reactivity

The introduction of a chlorine atom at the alpha-position of the cinnamaldehyde (B126680) molecule has a profound effect on its chemical behavior.

Impact on Beta-Carbon Electrophilicity

The chlorine atom, being an electron-withdrawing group, enhances the electrophilicity of the beta-carbon in the carbon-carbon double bond. vulcanchem.com This increased electrophilicity makes the molecule more susceptible to attack by nucleophiles. vulcanchem.com This heightened reactivity is a key factor in its biological activities, such as its mutagenicity, which arises from its ability to form DNA adducts.

Mechanisms of Nucleophilic Addition Reactions at the Carbon-Carbon Double Bond

Alpha-chlorocinnamaldehyde readily undergoes nucleophilic addition reactions at the carbon-carbon double bond. The enhanced electrophilicity of the β-carbon makes it a prime target for nucleophiles. vulcanchem.com For instance, α,β-unsaturated carbonyl compounds like this compound can react with nucleophilic amino acid side chains, such as the thiol groups of cysteine residues, through a Michael-type addition reaction. nih.gov This results in the formation of irreversible conjugates, which can lead to modified proteins with altered functions. nih.gov

Inhibition of Corrosion Processes

This compound has demonstrated effectiveness as a corrosion inhibitor, particularly for metals in acidic environments.

Mechanistic Insights into ARMCO Iron Corrosion Inhibition in Acidic Environments

Studies have shown that this compound can act as a corrosion inhibitor for ARMCO iron in acidic solutions like hydrochloric acid (HCl). researchgate.netresearchgate.net The mechanism of inhibition involves the adsorption of the this compound molecule onto the metal surface. This forms a protective layer that hinders the corrosion process. Research comparing trans-cinnamaldehyde and its derivatives, including this compound, has highlighted their varying efficiencies as corrosion inhibitors. researchgate.netresearchgate.net In hot 4 M HCl, this compound was among the compounds studied for its inhibiting action on ARMCO iron corrosion. researchgate.netresearchgate.net The effectiveness of these inhibitors is evaluated through weight loss measurements and polarization curves to understand their action mechanisms. researchgate.netresearchgate.net

Formation of Reaction Products in Complex Systems

This compound's reactivity extends to its interactions with other molecules, leading to the formation of more complex structures.

Interactions with Carbonyl and Amino Compounds in Schiff Base Formation

This compound can react with compounds containing primary amino groups to form Schiff bases. researchgate.netull.es A Schiff base is formed through the condensation of an amine with a carbonyl group of an aldehyde or ketone. nih.govyoutube.com This reaction is typically reversible and can be catalyzed by acid or base. youtube.comnih.gov The formation of a Schiff base with 4-aminoantipyrine, for example, has been synthesized and characterized, with studies delving into its crystal structure and computational analysis. researchgate.netull.es The resulting Schiff base exhibits a C=N (imine) stretching vibration in its FTIR spectrum. researchgate.netull.es The reactivity in Schiff base formation is influenced by the electronic properties of both the aldehyde and the amine. youtube.com

Structural Elucidation and Advanced Spectroscopic Characterization of Alpha Chlorocinnamaldehyde and Its Derivatives

Crystal Structure Analysis

The precise determination of the three-dimensional arrangement of atoms within a crystalline solid is paramount for understanding its physical and chemical properties. X-ray crystallography stands as the definitive method for obtaining this information, providing insights into bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of molecules.

The condensation of alpha-chlorocinnamaldehyde with various primary amines yields Schiff bases, a class of compounds known for their diverse applications. The structural analysis of these derivatives, particularly through single-crystal X-ray diffraction, offers a detailed view of their molecular conformation and crystal packing.

A notable example is the Schiff base synthesized from the reaction of this compound and 4-aminoantipyrine, namely 4-(((1E,2Z)-2-chloro-3-phenylallylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Current time information in Bangalore, IN.ull.esull.es The characterization of this compound provides a clear example of the structural features of an this compound derivative.

Research Findings:

The single-crystal X-ray diffraction analysis of this Schiff base derivative revealed that it crystallizes in the monoclinic system with the space group C2/c. Current time information in Bangalore, IN.ull.esull.es The unit cell of this crystal contains eight molecules (Z = 8). Current time information in Bangalore, IN.ull.esull.es The formation of the Schiff base is unequivocally confirmed by the presence of a distinct azomethine (C=N) bond, with a measured bond length of 1.283(3) Å. Current time information in Bangalore, IN.ull.es

The detailed crystallographic data for this derivative are summarized in the interactive table below.

Crystallographic Data for 4-(((1E,2Z)-2-chloro-3-phenylallylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Z8
Azomethine (C=N) Bond Length1.283(3) Å

This detailed structural information is crucial for understanding the reactivity and potential interactions of this and similar this compound derivatives. The precise knowledge of the three-dimensional structure allows for computational modeling and can aid in the design of new derivatives with specific desired properties. While the crystallographic data for a range of this compound derivatives remains an area for further investigation, the in-depth analysis of this Schiff base provides a solid foundation for the structural understanding of this class of compounds.

Computational Chemistry and Theoretical Studies of Alpha Chlorocinnamaldehyde

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical properties and reactivity. Computational methods allow for a detailed investigation of how electrons are distributed within alpha-chlorocinnamaldehyde and how this distribution influences its behavior in chemical reactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. wikipedia.org This method has been applied to this compound and its derivatives to predict a range of molecular properties and to correlate theoretical data with experimental results. ull.esull.es

DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, are suitable for predicting the frontier molecular orbitals (HOMO-LUMO gaps) and the electrophilicity index, which helps identify sites for nucleophilic attack. Such computational approaches have been utilized in studies of Schiff bases derived from the condensation reaction of this compound and 4-aminoantipyrine. ull.esull.esresearch-nexus.net For these derivatives, DFT was employed to compute molecular parameters, which were then compared with experimental data obtained from techniques like FT-IR, NMR, and single-crystal X-ray diffraction. ull.esull.esull.es

Further computational studies on related cinnamaldehyde (B126680) structures have used DFT to understand reaction mechanisms, such as the Pinnick oxidation. royalsocietypublishing.org These analyses evaluate the energetics of reaction steps, including the addition of reactants and pericyclic fragmentation, providing a comprehensive picture of the reaction's progress. royalsocietypublishing.org The validation of these computational models often involves comparing computed infrared (IR) spectra with experimental measurements.

The investigation of electronic properties through computational methods provides quantitative data on a molecule's stability, reactivity, and potential interactions. For a Schiff base derivative of this compound, DFT calculations have yielded specific values for key electronic descriptors. ull.esull.esresearchgate.net

The calculated ionization energy (IE) and electron affinity (EA) for this derivative were found to be 4.025 eV and 2.110 eV, respectively. ull.esull.esresearchgate.net A positive electron affinity value indicates that the addition of an electron to the molecule is an exothermic process. ull.esull.esresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, and a relatively low value suggests the ease of electron transfer from the HOMO to the LUMO. ull.esull.esresearchgate.net Furthermore, the solvation energy for this derivative was calculated to be -54.51 kJ/mol, signifying that its dissolution is an exothermic process. ull.es

PropertyCalculated ValueReference
Ionization Energy (IE)4.025 eV ull.esull.esresearchgate.net
Electron Affinity (EA)2.110 eV ull.esull.esresearchgate.net
Solvation Energy-54.51 kJ/mol ull.es

Intermolecular Interactions and Packing Analysis

The arrangement of molecules in a solid state, or crystal packing, is determined by a complex network of intermolecular interactions. Computational tools are invaluable for visualizing, quantifying, and understanding these forces, which dictate the macroscopic properties of the material.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org It partitions crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates that of the surrounding molecules. rsc.org

Interaction TypeContribution (%)Reference
H···HMajor Contribution ull.esull.es
C–H···πPresent (Donor-Acceptor) ull.esull.esull.es
π–π stackingPresent ull.esull.esull.es

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and identify non-covalent interactions in real space, based on the electron density and its derivatives. github.io This method is particularly useful for identifying weak interactions like van der Waals forces, hydrogen bonds, and steric clashes that are crucial for molecular assembly. github.ioresearchgate.net

NCI plot analysis performed on a Schiff base derived from this compound revealed a significant number of non-covalent interactions that stabilize the crystal structure. researchgate.netdntb.gov.ua These included intermolecular hydrogen bonding interactions, C-H···lone pair interactions, and weak van der Waals forces. researchgate.net The analysis also identified steric or ring closure interactions within the molecule. researchgate.net Such detailed visualization of the interaction landscape provides a more complete picture of how molecules assemble in the solid state. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and the bonds between them based on the topology of the observable electron density. wikipedia.org QTAIM provides a rigorous framework for partitioning a molecule's electron density into atomic basins, allowing for the calculation of atomic properties and the characterization of chemical bonds and intermolecular interactions. wikipedia.orguni-muenchen.de

Within the QTAIM framework, the presence of a bond path and a bond critical point between two atoms is a necessary and sufficient condition for a bonding interaction. uni-muenchen.de The properties at this critical point, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. uni-muenchen.de For instance, QTAIM has been used to analyze the electron density distribution in related compounds like trans-cinnamaldehyde to understand its electronic structure. researchgate.net In studies of other complex molecules, QTAIM analysis has been employed to quantify the strength of various intermolecular interactions, such as N–H···O and C–H···O hydrogen bonds, by calculating their topological properties. mdpi.com This approach allows for a precise and quantitative description of the forces holding molecules together in a crystal. mdpi.com

Biological Activities and Mechanistic Action of Alpha Chlorocinnamaldehyde

Enzyme Inhibition Profiling

Tyrosinase Inhibition: Monophenolase and Diphenolase Activities

Alpha-chlorocinnamaldehyde has been identified as an inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities. acs.orgnih.gov This compound, along with other alpha-substituted derivatives of cinnamaldehyde (B126680) such as alpha-bromocinnamaldehyde (B1234352) and alpha-methylcinnamaldehyde, has been shown to reduce the enzymatic activity of tyrosinase. acs.orgnih.gov

The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, have been determined for this compound. For the monophenolase activity of tyrosinase, the IC50 value for this compound is 0.140 mM. acs.orgnih.gov In the case of diphenolase activity, the IC50 value is 0.110 mM. acs.orgnih.gov

Interactive Data Table: IC50 Values of Cinnamaldehyde Derivatives on Tyrosinase Activity

CompoundMonophenolase IC50 (mM)Diphenolase IC50 (mM)
This compound0.1400.110
alpha-Bromocinnamaldehyde0.0750.049
alpha-Methylcinnamaldehyde0.4400.450
Reversible Inhibition Kinetics and Constants

The inhibition of tyrosinase by this compound is a reversible process. acs.orgnih.govacs.org This indicates that the inhibitor does not form a permanent, covalent bond with the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. acs.org Kinetic studies have further elucidated the nature of this reversible inhibition. acs.org

Comparative Efficacy with Other Alpha-Substituted Cinnamaldehyde Derivatives

When comparing the inhibitory potency of this compound to other alpha-substituted cinnamaldehyde derivatives, a clear structure-activity relationship emerges. Alpha-bromocinnamaldehyde is the most potent inhibitor of the series, with the lowest IC50 values for both monophenolase (0.075 mM) and diphenolase (0.049 mM) activities. acs.orgnih.govtandfonline.comnih.gov this compound is the next most effective inhibitor, followed by alpha-methylcinnamaldehyde, which exhibits the highest IC50 values (0.440 mM for monophenolase and 0.450 mM for diphenolase). acs.orgnih.govtandfonline.comnih.gov This suggests that the nature of the alpha-substituent plays a crucial role in the inhibitory efficacy, with a bromine atom conferring the highest potency. tandfonline.comnih.gov

Cellular Effects and Drug Synergism

Potentiation of Cisplatin-Induced Cell Inactivation

In addition to its enzymatic inhibition properties, this compound has been shown to modulate the cytotoxic effects of the chemotherapeutic drug cisplatin (B142131). nih.gov Studies on human NHIK 3025 cells have revealed that the simultaneous administration of this compound with cisplatin leads to a potentiation of cisplatin-induced cell inactivation. nih.gov This synergistic effect occurs without an increase in the intracellular accumulation of platinum, the active component of cisplatin. nih.gov This suggests that this compound's mechanism of potentiation is not related to enhancing the uptake of cisplatin by the cells. nih.gov

Investigations into Cellular Uptake Mechanisms

Research into the cellular uptake of α-chlorocinnamaldehyde has often been in the context of its interaction with other therapeutic agents. Studies have revealed that α-chlorocinnamaldehyde can modulate the cellular environment and affect the uptake of other substances. For instance, in human NHIK 3025 cells, α-chlorocinnamaldehyde was found to potentiate the cell-inactivating effect of the chemotherapy drug cisplatin. nih.gov Intriguingly, this enhancement of cisplatin's cytotoxicity did not correlate with an increase in the intracellular accumulation of platinum. nih.govsmolecule.com This suggests that α-chlorocinnamaldehyde's mechanism of potentiation is not due to an increased uptake of cisplatin.

Conversely, at higher concentrations (greater than 1 mM), cinnamaldehyde derivatives, including α-chlorocinnamaldehyde, have been observed to reduce the cellular uptake of cisplatin. nih.gov This indicates a complex, concentration-dependent interaction with cellular transport mechanisms. The proposed mechanism suggests that cinnamaldehyde and its derivatives may compete with cisplatin for intracellular sulfhydryl groups, thereby influencing the drug's activity without directly altering its transport into the cell. nih.gov Further research has also noted potential differences in cellular uptake among various cinnamaldehyde derivatives, which could contribute to their varying biological effects. frontiersin.org

Genotoxicity and Mutagenicity Research

The genotoxic and mutagenic properties of α,β-unsaturated carbonyl compounds, including α-chlorocinnamaldehyde, have been a subject of significant scientific investigation. These studies aim to understand how the chemical structure of these compounds relates to their potential to cause DNA damage and mutations.

Bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium strains, are standard methods for screening for genotoxic activity. fao.org These tests detect mutations that restore the ability of the bacteria to synthesize an essential amino acid. fao.org

In this context, α-chlorocinnamaldehyde has been identified as a strong, direct-acting mutagen in Salmonella typhimurium strain TA100. nih.gov This means it can induce mutations without requiring metabolic activation by liver enzymes. nih.govnih.gov Its mutagenic activity is a key differentiator from its parent compound, cinnamaldehyde, which is considered non-mutagenic in the same bacterial strain. nih.gov The TA100 strain is particularly sensitive to mutagens that cause base-pair substitutions. nih.govresearchgate.net The potent mutagenicity of α-chlorocinnamaldehyde in this strain highlights its reactivity towards DNA. nih.gov

Table 1: Comparative Mutagenicity in Salmonella typhimurium TA100

CompoundMutagenic Activity in TA100Type of Action
Cinnamaldehyde Non-mutagenic-
This compound Strong mutagenDirect-acting
alpha-Bromocinnamaldehyde Strong mutagen (stronger than chloro analog)Direct-acting

This table is interactive. You can sort and filter the data.

The mutagenic potential of cinnamaldehyde derivatives is strongly linked to their chemical structure, a concept known as structure-activity relationship (SAR). The key to the mutagenicity of α-chlorocinnamaldehyde lies in the electronic effects of the substituents on its α,β-unsaturated aldehyde core.

The parent compound, cinnamaldehyde, has an α,β-unsaturated bond and a carbonyl group, which make it a reactive electrophile. maynoothuniversity.ie However, the introduction of a halogen, such as chlorine, at the alpha-carbon position dramatically increases its mutagenic potency. nih.gov The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the β-carbon. This increased electrophilicity makes the molecule more susceptible to nucleophilic attack by biological macromolecules, most critically DNA. The formation of DNA adducts, or covalent bonds between the chemical and DNA, is a primary mechanism of mutagenesis for this class of compounds. nih.gov

This relationship is further supported by comparing α-chlorocinnamaldehyde with its bromine-substituted counterpart, α-bromocinnamaldehyde. Bromine is also an electron-withdrawing group, and α-bromocinnamaldehyde is reported to be an even stronger mutagen than the chloro derivative, indicating a direct correlation between the electrophilicity of the β-carbon and the mutagenic activity. In contrast, cinnamaldehyde itself is not mutagenic, demonstrating that the aldehyde group alone is insufficient to confer the strong mutagenic properties seen in its alpha-halogenated derivatives. nih.gov

Environmental Fate, Transformation, and Ecotoxicological Considerations of Alpha Chlorocinnamaldehyde

Formation and Degradation Pathways in Environmental Matrices

The transformation and persistence of alpha-Chlorocinnamaldehyde are governed by specific chemical reactions that occur under conditions found in certain industrial applications.

This compound has been identified as a halogenated transformation product that can form during hydraulic fracturing operations. washington.eduresearchgate.net Cinnamaldehyde (B126680), a chemical additive used in fracturing fluids, can undergo halogenation in the subsurface environment of shale wells. researchgate.net The process involves the reaction of cinnamaldehyde with reactive halogen species that are generated from the interaction between oxidative breakers, such as ammonium (B1175870) persulfate, and naturally occurring halides (e.g., chloride) present in the formation water. researchgate.netacs.orgnih.gov This unintended chemical transformation leads to the creation of halogenated byproducts, including this compound, which are not part of the initial chemical inventory injected into the well. acs.orgresearchgate.netcaes.info Studies have confirmed the formation of this compound and its brominated counterpart, α-bromocinnamaldehyde, from the precursor cinnamaldehyde under simulated hydraulic fracturing conditions. acs.orgnih.gov

The formation of this compound in hydraulic fracturing fluids is primarily driven by a radical-mediated pathway. acs.orgnih.gov In these systems, oxidants like persulfate are used to generate sulfate (B86663) radicals (SO₄•⁻) to break down gel polymers. acs.orgnih.govacs.org However, in the presence of high concentrations of halides such as chloride (Cl⁻) and bromide (Br⁻), these sulfate radicals are scavenged, leading to the production of various halogen radicals (e.g., Cl•, Cl₂•⁻, Br•, Br₂•⁻, and BrCl•⁻). washington.eduacs.orgnih.govresearchgate.net

These highly reactive halogen radicals are the key intermediates responsible for the halogenation of organic additives. acs.orgnih.gov Specifically, they react with cinnamaldehyde, leading to the formation of this compound and other halogenated derivatives. researchgate.net The critical role of these radicals has been demonstrated in laboratory studies where the addition of a radical scavenger, isopropanol, inhibited the production of these halogenated compounds, confirming that halogen radicals are the essential precursors to their formation. washington.eduacs.orgnih.gov This process highlights how the conversion of sulfate radicals to halogen radicals contributes to the unintended degradation and halogenation of chemical additives in hydraulic fracturing fluids. acs.orgnih.gov

The rate and extent of this compound formation are influenced by several key environmental factors within the hydraulic fracturing environment. caes.info Kinetic studies have shown that the transformation of precursor compounds like cinnamaldehyde is highly dependent on conditions such as halide concentrations, pH, and temperature. researchgate.netcaes.info

The rate of these reactions is particularly sensitive to temperature; one study noted that the reaction kinetics could increase by an order of magnitude with a 40°C rise in temperature, which is significant given the elevated temperatures in deep shale formations. caes.info The specific composition of halides (chloride and bromide) in the formation water also dictates the distribution of the resulting halogenated products, with one study showing the brominated product dominating in a representative flowback brine. researchgate.net

Table 1: Factors Influencing this compound Formation Kinetics

Environmental FactorInfluence on Formation/DegradationSource
TemperatureReaction kinetics increase significantly with rising temperature (e.g., an order of magnitude increase with a 40°C rise). caes.info
Halide Concentration (Cl⁻, Br⁻)Governs the formation of reactive halogen species and influences the distribution of halogenated products (e.g., chlorinated vs. brominated). researchgate.netcaes.info
pHAffects the rates and distribution of halogenated species formation. researchgate.netcaes.info
Oxidant Presence (e.g., Persulfate)Initiates the radical chain reaction by generating sulfate radicals, which then form halogen radicals. researchgate.netacs.org

Occurrence and Behavior in Anthropogenic Environmental Systems

The formation of this compound within industrial processes leads to its potential presence in associated waste streams.

This compound has been detected in wastewaters generated from hydraulic fracturing. caes.info The complex chemistry of flowback and produced water includes not only the injected additives and geogenic substances but also transformation products formed under downhole conditions. caes.info Several studies have identified a variety of halogenated organic compounds in these wastewaters that were not part of the disclosed chemical additives, indicating their formation during the fracturing process. caes.inforesearchgate.net

Specifically, simulation studies mimicking subsurface hydraulic fracturing conditions have confirmed the formation of this compound from the additive cinnamaldehyde. caes.info This finding is significant as it demonstrates that the chemical composition of produced water can be more complex than initially anticipated, containing emergent byproducts like halogenated aldehydes. caes.inforesearchgate.net The presence of these compounds in produced water highlights a pathway for their entry into the environment if the wastewater is not adequately treated before disposal or reuse. researchgate.net

Emerging Research Frontiers and Potential Applications of Alpha Chlorocinnamaldehyde

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of alpha-chlorocinnamaldehyde and its derivatives is a key focus of research, with an emphasis on improving efficiency, selectivity, and scalability. Traditional methods often involve the direct chlorination of cinnamaldehyde (B126680), but newer, more sophisticated methodologies are being developed. vulcanchem.com

One modern approach involves the catalytic olefination of aromatic aldehyde hydrazones. researchgate.netthieme-connect.com A study described a simple and efficient transformation of aromatic aldehydes into alpha-chlorocinnamaldehydes using a catalytic olefination reaction with 2-trichloromethyl-1,3-dioxolane. researchgate.netthieme-connect.com This method yields ethylene (B1197577) acetals of the target alkenes, which can then be converted to the final product. The reaction demonstrates good yields and proceeds with a preference for the Z-isomer. researchgate.netthieme-connect.com

Metal-catalyzed reactions have also emerged as a viable route. A patented method utilizes ferric chloride (FeCl₃) as a catalyst for synthesizing this compound derivatives from o-phenylcinnamaldehyde. This reaction is typically performed at high temperatures (140°C) in an acetonitrile/water solvent mixture. Another approach employs copper(II) chloride (CuCl₂) as a catalyst in dimethyl sulfoxide (B87167) (DMSO), which can offer milder reaction conditions compared to the ferric chloride method. The chlorination mechanism in these metal-catalyzed syntheses involves the generation of an electrophilic chlorine ion (Cl⁺) that attacks the alpha carbon of the cinnamaldehyde structure.

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Catalyst/Reagent Key Features Reported Yields Reference
Catalytic Olefination 2-trichloromethyl-1,3-dioxolane, Copper catalyst Efficient transformation of aromatic aldehyde hydrazones; stereoselective for Z-isomers. Moderate to good researchgate.netthieme-connect.com
Ferric Chloride-Catalyzed Synthesis Ferric chloride (FeCl₃) High temperature (140°C) and prolonged reaction time. ~69% for derivatives

| Copper Chloride-Catalyzed Synthesis | Copper(II) chloride (CuCl₂) | Milder conditions compared to FeCl₃; suitable for sensitive substrates. | Up to 62% for analogous compounds | |

Advanced Mechanistic Elucidation of Biological Activities and Structure-Function Relationships

This compound exhibits a diverse range of biological activities, and current research is focused on understanding the underlying molecular mechanisms. The presence of the alpha-chloro substituent significantly influences its reactivity and biological profile compared to the parent compound, cinnamaldehyde. acs.org

One of the well-documented activities is its role as a corrosion inhibitor , particularly for iron in acidic environments. sigmaaldrich.com The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective film that prevents oxidation and subsequent corrosion.

In biological systems, this compound has demonstrated significant antimicrobial properties . Studies have shown its effectiveness against various pathogens, including fungi like Penicillium digitatum and bacteria such as methicillin-resistant Staphylococcus aureus. It has also been observed to inhibit biofilm formation in Candida albicans and Escherichia coli. The introduction of a chlorine group into the C-2 position of cinnamaldehyde has been shown to result in a lower minimum inhibitory concentration (MIC), indicating enhanced antifungal activity. yakhak.org

The compound is also a known tyrosinase inhibitor , a property that makes it a candidate for applications in treating pigmentation disorders. acs.orgnih.gov Mechanistic studies, including fluorescence quenching and molecular docking, have revealed that it acts as a reversible, static quencher of mushroom tyrosinase, affecting both monophenolase and diphenolase activities. acs.orgnih.gov Crucially, the inhibition mechanism involves interaction with amino acid residues within the enzyme's active site rather than direct chelation of the copper ions essential for catalysis. acs.orgnih.gov

Furthermore, research has explored its antiviral and anticancer potential. uomustansiriyah.edu.iq It has been found to potentiate the cytotoxic effects of the chemotherapy drug cisplatin (B142131) in cancer cells without increasing intracellular platinum levels, suggesting a unique mechanism of action. uomustansiriyah.edu.iqresearchgate.net

The structure-function relationship is critical to these activities. The electron-withdrawing chlorine atom at the alpha-carbon increases the electrophilicity of the beta-carbon. This enhanced electrophilicity increases its reactivity towards nucleophiles, such as the nitrogenous bases in DNA, which may explain the observed mutagenicity of alpha-halocinnamaldehydes in contrast to the non-mutagenic cinnamaldehyde.

Table 2: Biological Activities and Mechanistic Insights of this compound

Biological Activity Elucidated Mechanism Key Findings Reference
Corrosion Inhibition Adsorption onto metal surfaces forming a protective layer. Effective for ARMCO iron in acidic media. sigmaaldrich.com
Antimicrobial Interaction with cellular components, inhibition of biofilm formation. Active against various bacteria and fungi; halogen substitution enhances activity. yakhak.org
Tyrosinase Inhibition Reversible, static quenching; interacts with active site amino acid residues. Decreases o-quinone formation; does not bind to copper ions in the active site. acs.orgnih.govsmolecule.com
Anticancer Potentiates the effect of cisplatin. Enhances cytotoxicity of cisplatin without increasing its cellular accumulation. uomustansiriyah.edu.iqresearchgate.net

| Antiviral | Inhibition of viral replication. | Showed activity against Coxsackievirus B3 (CVB3). | biomolther.orgnih.gov |

Design and Synthesis of New Biologically Active Derivatives with Tailored Properties

Building on the known bioactivities of this compound, researchers are designing and synthesizing new derivatives to create compounds with enhanced potency, selectivity, and tailored properties. These modifications often target the aldehyde functional group or involve substitution on the phenyl ring.

A significant area of exploration is the synthesis of Schiff base derivatives . These compounds are formed by the condensation reaction of this compound with primary amines. For instance, a novel Schiff base was synthesized from this compound and 4-aminoantipyrine. researchgate.netull.esdntb.gov.ua The resulting compound was characterized using various spectroscopic and diffraction techniques, and computational studies were performed to predict its potential as an anticancer agent by simulating its interaction with drug targets like aromatase. researchgate.netull.es

Other synthetic strategies involve nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups, such as amines or thiols, leading to a wide array of new derivatives. Studies on structure-activity relationships guide this design process. For example, research on cinnamaldehyde derivatives as inhibitors of the CYP2A6 enzyme, which is involved in nicotine (B1678760) metabolism, showed that this compound was a potent time-dependent inhibitor. google.com This finding was unexpected, as other halogenated analogs like α-fluoro-CA were not time-dependent inhibitors, highlighting the specific contribution of the chlorine atom. google.com

In the search for new antiviral agents, a series of cinnamaldehyde derivatives were synthesized and tested against coxsackievirus B3 (CVB3), a cause of viral myocarditis. biomolther.orgnih.gov This research included derivatives with substitutions on the phenyl ring (e.g., 4-chlorocinnamaldehyde) and at the alpha position (e.g., α-bromo-4-chlorocinnamaldehyde), demonstrating a systematic approach to tailoring the molecule for a specific biological target. biomolther.orgnih.gov

Table 3: Examples of Biologically Active Derivatives of this compound

Derivative Class Synthetic Approach Investigated Biological Activity Reference
Schiff Bases Condensation with primary amines (e.g., 4-aminoantipyrine). Anticancer (in silico) researchgate.netull.esdntb.gov.ua
Halogenated Analogs Substitution at the alpha position and/or phenyl ring. CYP2A6 Inhibition, Antiviral biomolther.orgnih.govgoogle.com

| Nucleophilic Substitution Products | Replacement of the alpha-chlorine with amines, thiols, etc. | General synthetic intermediate for diverse derivatives. | |

Exploration of Analytical Applications for Detection and Characterization

The distinct chemical properties of this compound have led to its use in various analytical applications, both as an analyte of interest and as a reagent for detecting other substances.

Standard analytical techniques are employed for its characterization. These include Fourier-transform infrared spectroscopy (FT-IR) to confirm the presence of key functional groups like the carbonyl (C=O) stretch, and gas chromatography-mass spectrometry (GC-MS) to determine its molecular weight and fragmentation pattern. Nuclear magnetic resonance (NMR) spectroscopy is also crucial for structural elucidation. researchgate.netull.es

A notable application is its use as a reagent in food analysis . biosynth.com It can be used for the determination of free phenols and carboxylic acids. biosynth.com The principle involves the reaction of this compound with the target analyte to form a Schiff base, which is then hydrolyzed to produce a colored compound that can be quantified spectrophotometrically. biosynth.com This method is particularly useful for detecting β-unsaturated aldehydes. biosynth.com

Furthermore, specific analytical methods have been developed for its detection in biological matrices. A high-performance liquid chromatographic (HPLC) method with UV detection was developed to determine the concentration of this compound and its derivatives in rat plasma, which is essential for pharmacokinetic studies. biomolther.orgnih.gov Radioactive labeling techniques have also been employed to determine the cellular uptake of the compound. biosynth.com

Investigation into Environmental Remediation Strategies for this compound and Related Halogenated Organics

Halogenated organic compounds (HOCs), including this compound, are of environmental concern due to their potential persistence, toxicity, and tendency to bioaccumulate. rsc.orgmagtech.com.cnnih.govbiorxiv.org Consequently, research into effective remediation strategies is a critical frontier.

One area of investigation is the degradation of HOCs in industrial wastewater. For example, a study on the degradation of chemical additives in hydraulic fracturing fluids found that the biocide cinnamaldehyde could be transformed into halogenated byproducts, including α-chlorocinnamaldehyde, in the presence of halogen radicals. acs.org This highlights the need for remediation techniques that can effectively degrade these newly formed HOCs.

Advanced oxidation processes (AOPs) are promising for the degradation of recalcitrant organic pollutants. rsc.orgmagtech.com.cn These include:

Electrocatalysis : This method uses electrocatalysts to either oxidatively mineralize or reductively dehalogenate HOCs. rsc.org Research focuses on designing efficient metallic oxide-based anodes and metal-based cathodes to drive these degradation processes. rsc.org

Photocatalysis : This technique utilizes photocatalysts and light to generate highly reactive radical species (e.g., hydroxyl radicals) that can break down HOCs. magtech.com.cn The efficiency of photocatalytic degradation is influenced by the type of photocatalytic material and the reaction conditions. magtech.com.cn

Biodegradation represents another important avenue for remediation. nih.govasm.org Many microorganisms have evolved enzymatic pathways to break down chlorinated hydrocarbons. nih.govasm.org Research in this area focuses on identifying and isolating microbes capable of degrading specific HOCs, understanding the biochemical and genetic basis of these pathways, and potentially engineering recombinant microorganisms with enhanced degradation capabilities for use in bioremediation. nih.gov Studies have shown that even in extreme environments like the Mariana Trench, there is an enrichment of HOCs and microorganisms with the genetic capacity for their degradation. biorxiv.org

Q & A

Q. Q1. What are the established synthetic routes for α-chlorocinnamaldehyde, and how can reproducibility be ensured?

Methodological Answer: Synthesis typically involves Claisen-Schmidt condensation between benzaldehyde and chloroacetaldehyde, followed by acid-catalyzed dehydration. Reproducibility requires strict adherence to stoichiometric ratios, temperature control (±2°C), and inert atmospheres (e.g., N₂) to prevent oxidation. Characterization via 1H^1H-NMR (δ 9.8–10.0 ppm for aldehyde proton) and HPLC (retention time ~12.5 min) validates purity. Detailed protocols should align with guidelines for experimental rigor, including raw data submission in supplementary materials .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing α-chlorocinnamaldehyde, and how are spectral discrepancies resolved?

Methodological Answer: Key techniques include:

  • FT-IR : Confirms C=O stretch (~1680 cm⁻¹) and C-Cl (~550 cm⁻¹).
  • GC-MS : Identifies molecular ion peak (m/z 168) and fragmentation patterns.
    Discrepancies (e.g., unexpected peaks) are addressed by cross-validating with alternative methods (e.g., 13C^{13}C-NMR for carbon backbone) and repeating under standardized conditions. Statistical tools like Cronbach’s alpha (α >0.7) assess instrument consistency .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to enhance α-chlorocinnamaldehyde yield while minimizing by-products?

Methodological Answer: Employ Design of Experiments (DoE) to test variables:

  • Catalyst type (e.g., HCl vs. H₂SO₄).
  • Solvent polarity (aprotic vs. protic).
  • Reaction time (kinetic profiling).
    Response Surface Methodology (RSM) models interactions, with ANOVA (p <0.05) identifying significant factors. By-products (e.g., cinnamaldehyde derivatives) are quantified via LC-MS and minimized using scavengers like molecular sieves .

Q. Q4. What computational methods are suitable for studying α-chlorocinnamaldehyde’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-31G(d) level predicts:

  • Frontier molecular orbitals (HOMO-LUMO gaps).
  • Electrophilicity index for nucleophilic attack sites.
    Validation involves comparing computed IR spectra with experimental data (RMSD <10 cm⁻¹). Solvent effects are modeled using COSMO-RS. Results must be contextualized with experimental kinetic data to avoid overinterpretation .

Q. Q5. How do structural modifications of α-chlorocinnamaldehyde influence its biological activity, and what experimental frameworks validate these effects?

Methodological Answer: Derivatize the α-position with electron-withdrawing groups (e.g., -NO₂) and assess via:

  • In vitro assays : MIC values against Gram-negative bacteria.
  • QSAR modeling : Correlate substituent Hammett constants (σ) with bioactivity.
    Control experiments (e.g., cytotoxicity on mammalian cells) and triplicate trials reduce false positives. Data contradictions (e.g., activity vs. solubility) require multivariate regression analysis .

Q. Q6. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔH of formation) for α-chlorocinnamaldehyde?

Methodological Answer:

  • Systematic review : Compare primary sources (avoiding secondary summaries) for methodology alignment (e.g., calorimetry vs. computational).
  • Uncertainty quantification : Calculate propagated errors from purity assays (±0.5%) and instrument precision (±1.5%). Discrepancies >5% warrant meta-analysis using random-effects models .

Methodological and Ethical Considerations

Q. Q7. How should researchers design studies to investigate α-chlorocinnamaldehyde’s environmental stability under varying pH and UV exposure?

Methodological Answer:

  • Controlled degradation studies : Use photoreactors (λ = 254 nm) and buffer solutions (pH 3–10).
  • Analytical endpoints : Track parent compound depletion via UPLC-PDA and identify degradation products via HRMS.
    Ethical reporting requires disclosing limits of detection (e.g., LOQ = 0.1 ppm) and avoiding extrapolation beyond tested conditions .

Q8. What frameworks ensure rigorous formulation of research questions on α-chlorocinnamaldehyde’s mechanistic pathways?

Methodological Answer: Apply PICO framework:

  • Population : Reaction intermediates.
  • Intervention : Catalytic systems (e.g., transition metals).
  • Comparison : Uncatalyzed vs. catalyzed pathways.
  • Outcome : Rate constants (k) and activation parameters (ΔG‡).
    Hypotheses must be falsifiable, with pilot studies confirming feasibility .

Data Management and Validation

Q. Q9. How can raw data from α-chlorocinnamaldehyde studies be standardized for cross-study comparisons?

Methodological Answer:

  • Metadata tagging : Include instrument settings (e.g., NMR frequency), calibration curves, and uncertainty ranges.
  • Public repositories : Deposit in ChemSpider or PubChem with DOI links.
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Peer validation via independent replication is critical .

Q. Q10. What statistical approaches are appropriate for analyzing dose-response relationships in α-chlorocinnamaldehyde toxicity studies?

Methodological Answer:

  • Non-linear regression : Fit IC₅₀ values using four-parameter logistic models.
  • ANCOVA : Adjust for covariates (e.g., cell line variability).
  • False discovery rate control : Apply Benjamini-Hochberg correction for high-throughput screening data. Raw data must be archived with code for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.